molecular formula C11H14O2 B184044 3-tert-Butylbenzoic acid CAS No. 7498-54-6

3-tert-Butylbenzoic acid

Cat. No.: B184044
CAS No.: 7498-54-6
M. Wt: 178.23 g/mol
InChI Key: PWEJHEZAHNQSHP-UHFFFAOYSA-N
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Description

3-tert-Butylbenzoic acid: is an organic compound with the molecular formula C₁₁H₁₄O₂ . It is a derivative of benzoic acid where a tert-butyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Scientific Research Applications

3-tert-Butylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3-tert-Butylbenzoic acid is harmful if swallowed and may damage fertility . It causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C₆H₅COOH+(CH₃)₃CClAlCl₃C₆H₄(C(CH₃)₃)COOH+HCl\text{C₆H₅COOH} + \text{(CH₃)₃CCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₄(C(CH₃)₃)COOH} + \text{HCl} C₆H₅COOH+(CH₃)₃CClAlCl₃​C₆H₄(C(CH₃)₃)COOH+HCl

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3-tert-butyltoluene. This process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield this compound from 3-tert-butyltoluene.

    Reduction: Reduction of this compound can lead to the formation of 3-tert-butylbenzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Comparison with Similar Compounds

  • 4-tert-Butylbenzoic acid
  • 2-tert-Butylbenzoic acid
  • 3,5-Di-tert-butylbenzoic acid

Comparison: 3-tert-Butylbenzoic acid is unique due to the position of the tert-butyl group on the benzene ring. This positioning can influence its reactivity and physical properties compared to its isomers. For example, 4-tert-Butylbenzoic acid has the tert-butyl group at the para position, which can lead to different steric and electronic effects .

Properties

IUPAC Name

3-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEJHEZAHNQSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225941
Record name m-tert-Butylbenzoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-54-6
Record name m-tert-Butylbenzoic acid
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Record name 7498-54-6
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Record name m-tert-Butylbenzoic acid
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Record name 3-(tert-Butyl)benzoic acid
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Record name M-TERT-BUTYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of the commercially available methyl 3-bromo-5-tert-butylbenzoate (700 mg, 2.58 mMol), aqueous NaOH (1 N, 7.75 mL, 7.75 mMol), and Pearlman's catalyst (100 mg) in methanol (20 mL) was hydrogenated at 50 psi for 22 hours. The catalyst was removed by filtration and rinsed with a small amount of methanol. The filtrate was concentrated in-vacuo to remove methanol, and the aqueous mixture was acidified with 1 N HCl (10 mL), then extracted with ethyl acetate (3×20 mL). The combined organic phases were dried over sodium sulfate, then concentrated in-vacuo. Analysis of the resulting material by LC/MS showed that the ester had hydrolyzed to the carboxylic acid, but that the bromide was still present. The material was dissolved in methanol (20 mL), and hydrogenated overnight at 50 psi in the presence of 1 N aqueous NaOH (5.2 mL, 5.2 mMol) and 10% palladium on activated carbon (50 mg). Analysis of the crude reaction mixture by LC/MS showed that the bromine was still present, so Pearlman's catalyst (200 mg) was added, and hydrogenation at 50 psi was continued for 23 hours. MS showed that the reaction was now complete, so the reaction was worked up as described previously in this example to yield 376 mg of white powder as product. MS (AP−)=177 (M−H)++. Yield=81%.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

Preparation C2, Step 1: A mixture of the commercially available methyl 3-bromo-5-tert-butylbenzoate (700 mg, 2.58 mMol), aqueous NaOH (1 N, 7.75 mL, 7.75 mMol), and Pearlman's catalyst (100 mg) in methanol (20 mL) was hydrogenated at 50 psi for 22 hours. The catalyst was removed by filtration and rinsed with a small amount of methanol. The filtrate was concentrated in-vacuo to remove methanol, and the aqueous mixture was acidified with 1 N HCl (10 mL), then extracted with ethyl acetate (3×20 mL). The combined organic phases were dried over sodium sulfate, then concentrated in-vacuo. Analysis of the resulting material by LC/MS showed that the ester had hydrolyzed to the carboxylic acid, but that the bromide was still present. The material was dissolved in methanol (20 mL), and hydrogenated overnight at 50 psi in the presence of 1 N aqueous NaOH (5.2 mL, 5.2 mMol) and 10% palladium on activated carbon (50 mg). Analysis of the crude reaction mixture by LC/MS showed that the bromine was still present, so Pearlman's catalyst (200 mg) was added, and hydrogenation at 50 psi was continued for 23 hours. MS showed that the reaction was now complete, so the reaction was worked up as described previously in this example to yield 376 mg (81% yield) of white powder as product. MS (AP−)=177 (M−H)
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
7.75 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Quantity
200 mg
Type
catalyst
Reaction Step Six
Yield
81%

Synthesis routes and methods III

Procedure details

To a suspension of 3-tert-butylbenzylbenzonitrile (4.13 g, 21.9 mmol) in water (80 ml) was added sodium hydroxide (2.19 g, 54.8 mmol) and the mixture was heated under reflux overnight. After completion of the reaction, the mixture was diluted with water, and the aqueous layer was washed with ether. The aqueous layer was then acidified with 6N hydrochloric acid, and extracted with ethyl acetate. The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give 3-tert-butylbenzoic acid (3.23 g, 83% in 2 steps) as colorless crystals.
Name
3-tert-butylbenzylbenzonitrile
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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